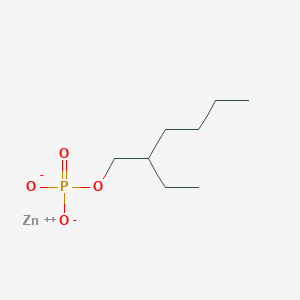
phosphoric acid, 2-ethylhexyl ester, zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2-ethylhexyl ester, zinc salt is a chemical compound with the molecular formula C8H21O5PZn. It is commonly used in various industrial applications due to its unique properties. This compound is known for its role as a stabilizer and plasticizer in the production of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, 2-ethylhexyl ester, zinc salt can be synthesized through the esterification of phosphoric acid with 2-ethylhexanol, followed by the reaction with zinc oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Esterification: Phosphoric acid reacts with 2-ethylhexanol to form phosphoric acid, 2-ethylhexyl ester.
Salt Formation: The ester is then reacted with zinc oxide to form the zinc salt of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2-ethylhexyl ester, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group can be replaced by other functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: New esters or other substituted products.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Scientific Research Applications
Phosphoric acid, 2-ethylhexyl ester, zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a component in drug formulations.
Industry: Utilized as a stabilizer and plasticizer in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-ethylhexyl ester, zinc salt involves its interaction with various molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The ester group allows for specific binding and reactivity with target molecules, leading to the desired effects.
Comparison with Similar Compounds
Phosphoric acid, 2-ethylhexyl ester, zinc salt can be compared with other similar compounds, such as:
Phosphoric acid, 2-ethylhexyl ester: Lacks the zinc ion, resulting in different properties and applications.
Phosphoric acid, 2-ethylhexyl ester, sodium salt: Contains sodium instead of zinc, leading to variations in stability and reactivity.
Bis(2-ethylhexyl) phosphate: A related ester with different chemical and physical properties.
This compound is unique due to the presence of the zinc ion, which imparts specific properties and enhances its stability and reactivity in various applications.
Properties
CAS No. |
52108-54-0 |
|---|---|
Molecular Formula |
C8H17O4PZn |
Molecular Weight |
273.6 g/mol |
IUPAC Name |
zinc;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.Zn/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+2/p-2 |
InChI Key |
JQBWIGPYQPOAJZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















